molecular formula C21H20N4O4S B2492635 Ethyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate CAS No. 946224-27-7

Ethyl 4-(2-(2-(3-phenylureido)thiazol-4-yl)acetamido)benzoate

Cat. No. B2492635
CAS RN: 946224-27-7
M. Wt: 424.48
InChI Key: HEYWFRAUSMGTBP-UHFFFAOYSA-N
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Description

This compound belongs to a class of substances that include ethyl esters, thiazole derivatives, and ureido groups, which are often synthesized for their potential in pharmaceutical applications and material sciences. The interest in such compounds typically stems from their diverse chemical reactions, biological activities, and physical and chemical properties.

Synthesis Analysis

Synthesis involves reactions that combine smaller molecules into more complex ones. For example, Limin He et al. (2007) synthesized a related compound by reacting ethyl 4-acetamido-3-thioureidobenzoate with 2-bromo-1-phenylethanone under specific conditions, highlighting the types of chemical transformations used in creating similar compounds (He, Hu, Cao, & Peng, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is often complex, featuring multiple rings and functional groups. For instance, the nonplanar benzimidazole system in related molecules demonstrates how structural elements contribute to the overall properties of the compound. The crystal structure may be stabilized by hydrogen bonding and π–π stacking, influencing the compound's reactivity and interactions (He, Hu, Cao, & Peng, 2007).

Mechanism of Action

    Target of Action

    Thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the exact structure of the derivative.

    Mode of Action

    The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, while others may interact with cell receptors . The exact mode of action would depend on the specific targets of the compound.

    Biochemical Pathways

    Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and mode of action . For example, some thiazole derivatives may affect pathways related to inflammation, while others may affect pathways related to cell growth and proliferation.

    Pharmacokinetics

    The pharmacokinetics of thiazole derivatives can vary widely, depending on factors such as the specific structure of the derivative, the route of administration, and the individual patient’s metabolism .

    Result of Action

    The result of the compound’s action would depend on its specific targets and mode of action. For example, a thiazole derivative that inhibits a certain enzyme might result in decreased activity of that enzyme, leading to changes in the biochemical pathways that the enzyme is involved in .

    Action Environment

    The action of thiazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds . These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.

properties

IUPAC Name

ethyl 4-[[2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-2-29-19(27)14-8-10-16(11-9-14)22-18(26)12-17-13-30-21(24-17)25-20(28)23-15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYWFRAUSMGTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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